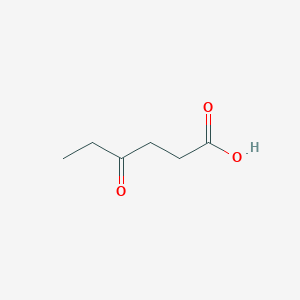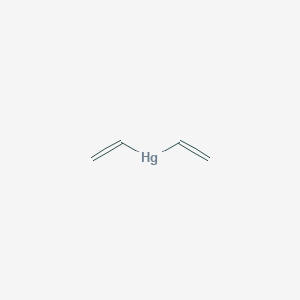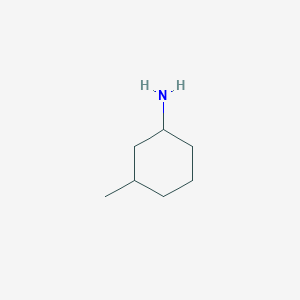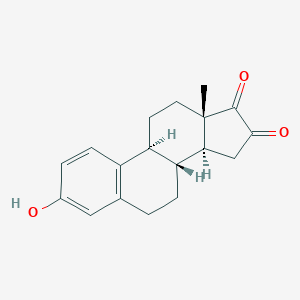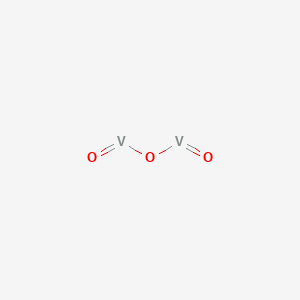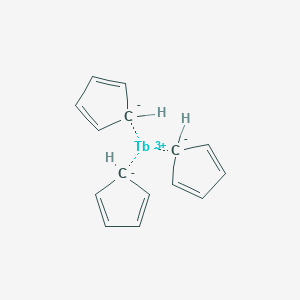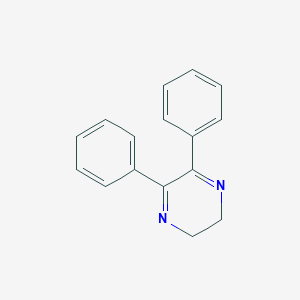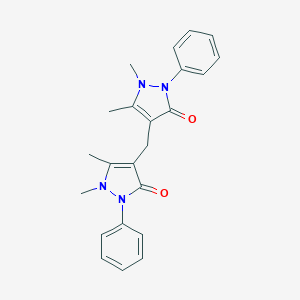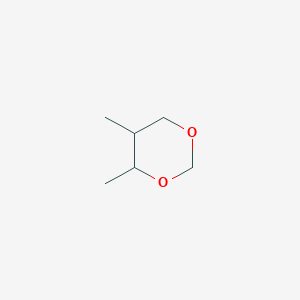
4,5-Dimethyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-1,3-dioxane, also known as p-dioxane, is a cyclic ether compound that is commonly used as a solvent in various chemical processes. It is a colorless liquid with a mild, sweet odor and is highly flammable. This compound has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 4,5-Dimethyl-1,3-dioxane is not fully understood. However, it is believed to work by disrupting the cell membrane of bacteria, leading to cell death. It may also work by inhibiting the production of inflammatory cytokines, which are involved in the immune response.
Biochemical and Physiological Effects:
Studies have shown that exposure to 4,5-Dimethyl-1,3-dioxane can cause irritation to the skin, eyes, and respiratory system. It has also been found to be toxic to aquatic organisms. However, the compound is generally considered to be safe when used in accordance with proper safety protocols.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4,5-Dimethyl-1,3-dioxane in lab experiments is its ability to dissolve a wide range of organic and inorganic compounds. This makes it a useful solvent for a variety of chemical processes. However, its flammability and potential toxicity make it important to handle with care.
Future Directions
There are several potential future directions for research on 4,5-Dimethyl-1,3-dioxane. One area of interest is the development of new antimicrobial agents based on the compound's unique chemical properties. Another potential application is in the development of new anti-inflammatory drugs. Additionally, further research is needed to fully understand the mechanisms of action and potential toxic effects of the compound.
Synthesis Methods
The synthesis of 4,5-Dimethyl-1,3-dioxane is typically achieved through the reaction of acetone with hydrogen peroxide in the presence of sulfuric acid. This process is known as the Prilezhaev reaction and is commonly used in industrial settings to produce large quantities of the compound.
Scientific Research Applications
4,5-Dimethyl-1,3-dioxane has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, it has been found to have antimicrobial properties and is being investigated as a potential treatment for bacterial infections. It has also been shown to have anti-inflammatory properties and may have potential in the treatment of inflammatory diseases.
properties
CAS RN |
1121-20-6 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
4,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C6H12O2/c1-5-3-7-4-8-6(5)2/h5-6H,3-4H2,1-2H3 |
InChI Key |
YMXZGCMNTIZHDC-UHFFFAOYSA-N |
SMILES |
CC1COCOC1C |
Canonical SMILES |
CC1COCOC1C |
Other CAS RN |
15042-60-1 |
synonyms |
4,5-dimethyl-1,3-dioxane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



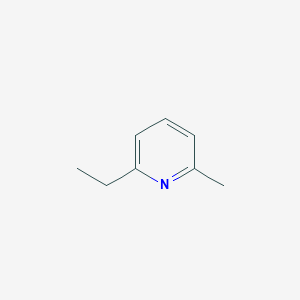
![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-[4-[5-[4-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-4-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B72596.png)
